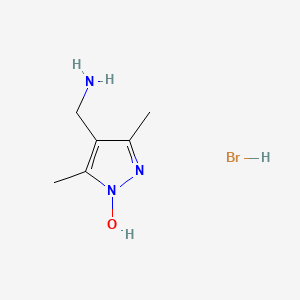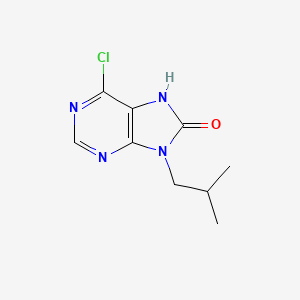
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol es un compuesto orgánico que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo aminometil unido a un anillo de pirazol, junto con dos grupos metil y un grupo hidroxilo. La forma de sal de bromhidrato aumenta su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol normalmente implica los siguientes pasos:
Formación del anillo de pirazol: El paso inicial implica la ciclización de precursores apropiados para formar el anillo de pirazol. Esto se puede lograr mediante la reacción de hidracina con una β-dicetona en condiciones ácidas o básicas.
Introducción del grupo aminometil: El grupo aminometil se introduce a través de una reacción de Mannich, donde el pirazol se hace reaccionar con formaldehído y una amina primaria o secundaria.
Formación de la sal de bromhidrato: El paso final implica la conversión de la base libre a su sal de bromhidrato haciendo reaccionar con ácido bromhídrico.
Métodos de producción industrial
En un entorno industrial, la producción de bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonilo.
Reducción: El grupo aminometil se puede reducir para formar un grupo metil.
Sustitución: Los átomos de hidrógeno en el anillo de pirazol se pueden sustituir con varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica se pueden llevar a cabo utilizando reactivos como halógenos o cloruros de sulfonilo.
Productos principales
Oxidación: Formación de 4-(formilmetil)-3,5-dimetil-1H-pirazol-1-ol.
Reducción: Formación de 4-(metil)-3,5-dimetil-1H-pirazol-1-ol.
Sustitución: Formación de varios pirazoles sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica debido a su capacidad para interactuar con varios objetivos biológicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol implica su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el anillo de pirazol puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de enzimas o receptores, dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Bromhidrato de 4-(aminometil)catecol: Similar en estructura pero con un anillo de catecol en lugar de un anillo de pirazol.
Derivados de pirrolidina: Contienen un anillo de cinco miembros que contiene nitrógeno similar a los pirazoles pero difieren en sus propiedades químicas y actividades biológicas.
Singularidad
El bromhidrato de 4-(aminometil)-3,5-dimetil-1H-pirazol-1-ol es único debido a su patrón de sustitución específico en el anillo de pirazol, que le confiere propiedades químicas y biológicas distintas. Su forma de sal de bromhidrato también aumenta su solubilidad y estabilidad, lo que lo hace más versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C6H12BrN3O |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
(1-hydroxy-3,5-dimethylpyrazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C6H11N3O.BrH/c1-4-6(3-7)5(2)9(10)8-4;/h10H,3,7H2,1-2H3;1H |
Clave InChI |
WCPCGXTVEXNFOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1O)C)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)






![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)


![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

